molecular formula C8H8ClFS B14026338 (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane

(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane

Cat. No.: B14026338
M. Wt: 190.67 g/mol
InChI Key: HIAZQXMIGVYFKG-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a chloro, fluoro, and methyl substituent on a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-fluoro-4-methylphenyl halides with methylthiol in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane
  • (2-Chloro-6-fluoro-3-iodo-4-methylphenyl)(methyl)sulfane

Comparison:

  • Structural Differences: The position of substituents on the phenyl ring can significantly influence the chemical properties and reactivity of the compounds.
  • Chemical Properties: The presence of different halogens (e.g., iodine vs. chlorine) can affect the compound’s reactivity and potential applications.
  • Biological Activity: Variations in the structure can lead to differences in biological activity and potential therapeutic applications.

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-3-fluoro-5-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

HIAZQXMIGVYFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)SC)F

Origin of Product

United States

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